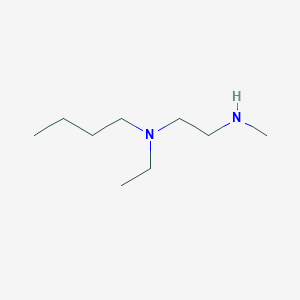
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine is an organic compound belonging to the class of diamines. This compound features a unique structure with three different alkyl groups attached to the nitrogen atoms of the ethane-1,2-diamine backbone. It is used in various chemical syntheses and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine. One common method is as follows:
Starting Material: Ethane-1,2-diamine.
Alkylation: Sequential alkylation with butyl bromide, ethyl bromide, and methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The process involves:
Continuous Flow Alkylation: Using a series of reactors where ethane-1,2-diamine is continuously fed and sequentially alkylated with butyl, ethyl, and methyl halides.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Scientific Research Applications
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Mechanism of Action
The mechanism by which N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine exerts its effects depends on its application:
In Coordination Chemistry: It acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms.
In Biological Systems: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N1-Butyl-N1-ethyl-N2-methylethane-1,2-diamine: Unique due to its specific alkyl substitution pattern.
N1-Methyl-N2-ethyl-N2-propylethane-1,2-diamine: Similar structure but different alkyl groups.
N1-Butyl-N2-methylethane-1,2-diamine: Lacks the ethyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized chemical syntheses and industrial applications where other diamines may not be as effective.
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N'-butyl-N'-ethyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-8-11(5-2)9-7-10-3/h10H,4-9H2,1-3H3 |
InChI Key |
URTVBFSTUHLTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




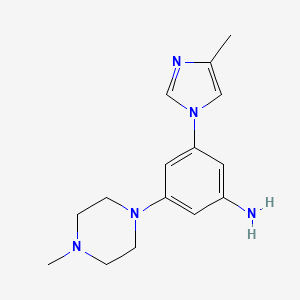
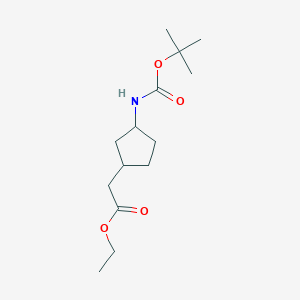

![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)
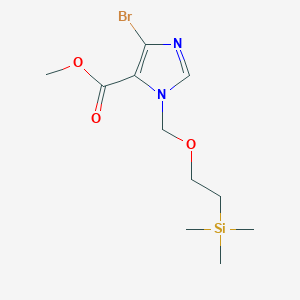
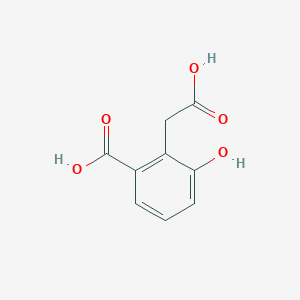
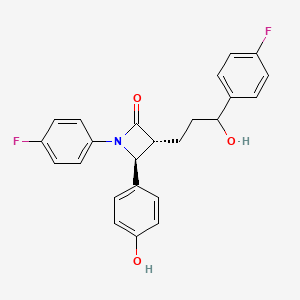
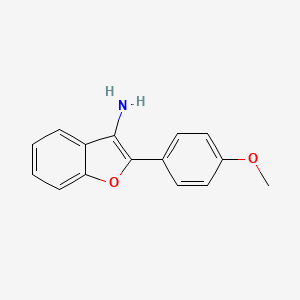
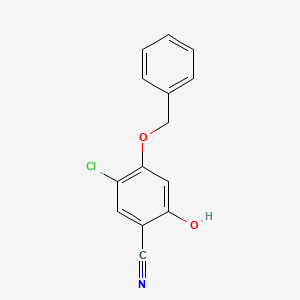
![Ethyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13003252.png)
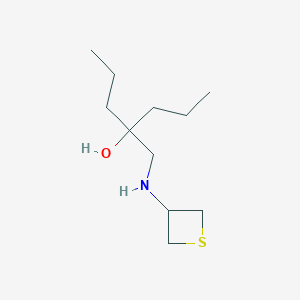
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
